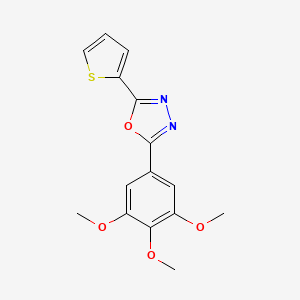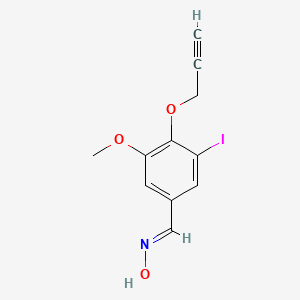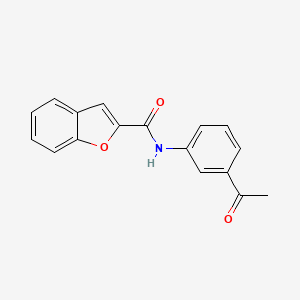
2-(4-溴苯基)-N-(2-甲氧基苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-N-(2-methoxybenzyl)acetamide is a compound that features both bromophenyl and methoxybenzyl groups attached to an acetamide moiety. The presence of these functional groups suggests potential for various chemical reactions and applications in synthetic chemistry, particularly in the development of pharmaceuticals or organic materials due to the versatility of the acetamide group.
Synthesis Analysis
The synthesis of compounds similar to 2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. For instance, Sakai et al. (2022) reported the synthesis of N-acetylcarbamate derivatives using potassium salts, highlighting a method that might be adaptable for synthesizing related acetamide compounds by reacting alkyl halides and sulfonates with carbamate salts to afford substituted products (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of related acetamide compounds demonstrates various degrees of dihedral angles between aromatic rings and the acetamide unit, suggesting the potential impact of substituents on the compound's geometry. For example, Zhu-Ping Xiao et al. (2009) described the crystal structure of a related compound, highlighting the significance of intermolecular interactions such as hydrogen bonds and C—H⋯π contacts in determining the compound's structural arrangement (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
The chemical reactions of acetamide derivatives are influenced by their functional groups. Vavasori et al. (2023) discussed the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide, demonstrating the impact of catalytic conditions and solvent choice on product selectivity (Vavasori et al., 2023).
科学研究应用
在药物化合物中的合成效用
乙酰胺部分是2-(4-溴苯基)-N-(2-甲氧基苄基)乙酰胺结构中的核心成分,是许多天然和药物产品中普遍存在的官能团。研究表明,p-甲氧基苄基N-乙酰氨基甲酸钾盐和2,4-二甲氧基苄基N-乙酰氨基甲酸钾盐等新试剂的开发,展示了它们在合成N-烷基乙酰胺中的效用。这些化合物充当N-乙酰胺和受保护的氮亲核试剂的多功能当量,通过有效的合成途径促进了各种药物的产生(Sakai等,2022)。
海洋来源的抗氧化特性
对海洋红藻Rhodomela confervoides的研究导致了含氮溴酚的发现,其中一些与2-(4-溴苯基)-N-(2-甲氧基苄基)乙酰胺具有相似的结构。这些化合物表现出对自由基的有效清除活性,表明它们在食品和制药工业中作为天然抗氧化剂的潜在应用。该研究强调了此类溴酚在开发富含抗氧化剂的天然产物中的重要性(Li等,2012)。
在肽合成中的作用
该分子在肽合成研究中也具有相关性。对L-天冬酰胺和L-谷氨酰胺酯的研究表明,乙酰胺衍生物在温和条件下肽的合成中非常重要。这项研究有助于开发生产肽的方法,这在药物应用中至关重要(Stewart,1967)。
属性
IUPAC Name |
2-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-20-15-5-3-2-4-13(15)11-18-16(19)10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJOFDLIHZTWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)
![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)
![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)
![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)

